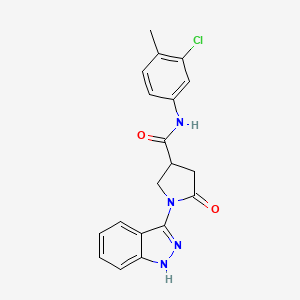
N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indazole ring, the introduction of the chloro and methyl groups on the phenyl ring, and the construction of the pyrrolidine-3-carboxamide moiety. Common reagents and conditions used in these reactions include:
Formation of Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of Chloro and Methyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Construction of Pyrrolidine-3-carboxamide Moiety: This step may involve amide bond formation using carboxylic acids and amines under coupling conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This includes nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer or inflammation.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives with varying substituents on the phenyl ring or different functional groups on the pyrrolidine moiety.
Uniqueness
The uniqueness of N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other indazole derivatives.
Properties
Molecular Formula |
C19H17ClN4O2 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17ClN4O2/c1-11-6-7-13(9-15(11)20)21-19(26)12-8-17(25)24(10-12)18-14-4-2-3-5-16(14)22-23-18/h2-7,9,12H,8,10H2,1H3,(H,21,26)(H,22,23) |
InChI Key |
KGIDGOVYNBWLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1H-benzimidazol-2-yl(phenyl)methyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B11025681.png)
![(1E)-1-[2-(4-bromophenyl)-2-oxoethylidene]-6-(4-chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11025683.png)
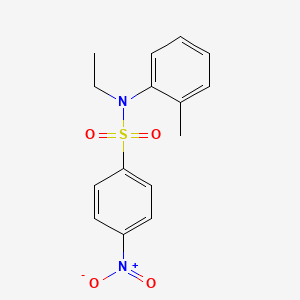
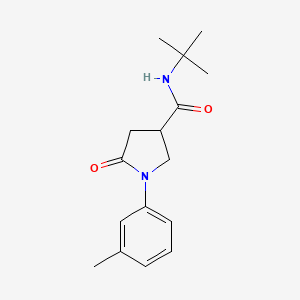

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11025709.png)
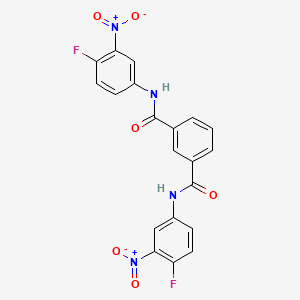
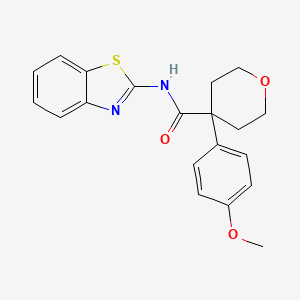
![3-(4-methoxyphenyl)-2-methyl-5-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11025723.png)
![2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl[4-(1-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B11025738.png)
![Tetramethyl 6'-[(2-fluorophenyl)carbonyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11025740.png)
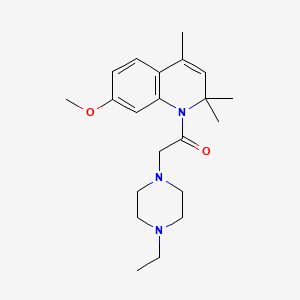
![N-[2-(2-methoxyphenoxy)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11025751.png)
![N-(5-Isopropyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-4-methyl-benzenesulfonamide](/img/structure/B11025753.png)
